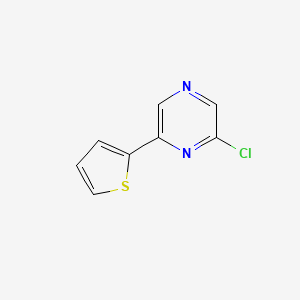

2-Chloro-6-(thiophen-2-yl)pyrazine

Description

The Enduring Significance of Pyrazine (B50134) and Thiophene (B33073) Heterocycles in Contemporary Organic Synthesis

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements, are of paramount importance in organic chemistry, with a particular prevalence in medicinal chemistry and materials science. sigmaaldrich.com The pyrazine and thiophene rings, the two components of 2-Chloro-6-(thiophen-2-yl)pyrazine, are prime examples of heterocycles with a rich history and a vibrant future in scientific discovery.

Pyrazine, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, is a scaffold found in numerous natural products and synthetic molecules with a wide array of biological activities. nih.gov Its derivatives are known to exhibit pharmacological properties including anticancer, antimicrobial, antiviral, and anti-inflammatory effects. nih.govnih.gov The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors and sites for protonation, influencing the molecule's pharmacokinetic and pharmacodynamic properties. ajgreenchem.com Furthermore, the pyrazine ring is a valuable building block in the synthesis of more complex molecular architectures and functional materials. sigmaaldrich.com

Thiophene, a five-membered aromatic ring containing a sulfur atom, is another indispensable heterocycle in modern organic synthesis. nih.gov It is considered a bioisostere of the benzene (B151609) ring, meaning it can often replace a benzene ring in a biologically active molecule without a significant loss of activity, a strategy frequently employed in drug design. nih.gov Thiophene derivatives have found applications as pharmaceuticals, agrochemicals, and in materials science, particularly in the development of organic semiconductors and polymers. nih.gov The sulfur atom imparts unique electronic properties to the thiophene ring, making it susceptible to a variety of chemical transformations and a versatile component in the construction of novel compounds. nih.gov The combination of thiophene with other heterocyclic rings, such as pyrazole (B372694) and thiazole, has been shown to produce hybrid molecules with enhanced biological activities. nih.gov

Rationale for Investigating this compound as a Key Chemical Entity

The scientific impetus for investigating this compound stems from its unique molecular architecture, which combines the salient features of both pyrazine and thiophene rings, and the strategic placement of a reactive chlorine atom. This combination makes it a highly versatile and valuable building block in the synthesis of more complex and potentially bioactive molecules.

The presence of the 2-chloropyrazine (B57796) moiety is particularly significant. The chlorine atom serves as a convenient handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. These powerful synthetic methods allow for the introduction of a wide range of substituents at this position, enabling the generation of diverse molecular libraries for drug discovery and materials science research. nih.govprinceton.edu The ability to functionalize the pyrazine ring in this manner is a key strategy for modulating the biological activity and physical properties of the resulting compounds.

The thiophen-2-yl group attached to the pyrazine core further enhances the molecule's potential. As a known pharmacophore, the thiophene ring can engage in various interactions with biological targets. nih.gov Its incorporation into the pyrazine framework creates a novel scaffold that can be explored for a multitude of therapeutic applications. The synergistic effect of combining these two important heterocycles could lead to the discovery of compounds with novel mechanisms of action or improved pharmacological profiles.

Therefore, this compound is not just a chemical curiosity but a strategically designed molecule. Its investigation is driven by the prospect of utilizing it as a key intermediate for the synthesis of new pharmaceuticals, agrochemicals, and functional materials. The exploration of its reactivity and its incorporation into larger, more complex structures is a promising avenue for advancing the frontiers of chemical science.

| Property | Value | Source |

| IUPAC Name | 2-chloro-6-(2-thienyl)pyrazine | sigmaaldrich.com |

| CAS Number | 1484099-08-2 | sigmaaldrich.com |

| Molecular Weight | 196.66 g/mol | sigmaaldrich.com |

| Physical Form | Powder | sigmaaldrich.com |

| Purity | 95% | sigmaaldrich.com |

| Storage Temperature | Room Temperature | sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-thiophen-2-ylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2S/c9-8-5-10-4-6(11-8)7-2-1-3-12-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRJPQLRFJSALKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CN=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Advanced Structural Elucidation of 2 Chloro 6 Thiophen 2 Yl Pyrazine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

High-resolution NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional correlation experiments, a detailed map of the atomic connectivity and chemical environment of 2-Chloro-6-(thiophen-2-yl)pyrazine can be established.

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring atoms, while the ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule.

Proton (¹H) NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the pyrazine (B50134) and thiophene (B33073) rings. Based on data from structurally similar compounds, such as 2-chloro-4-(prop-2-yn-1-yloxy)-6-(thiophen-2-yl)-1,3,5-triazine, the thiophene protons typically appear as multiplets or doublets of doublets in the aromatic region. researchgate.net The two protons on the pyrazine ring are in different chemical environments and are expected to appear as distinct singlets or doublets, depending on coupling, in the downfield region characteristic of heteroaromatic protons. The protons on the thiophene ring (H-3', H-4', and H-5') will exhibit characteristic coupling patterns (J-coupling).

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum complements the proton data by showing signals for all carbon atoms, including quaternary carbons. For this compound, distinct signals are anticipated for the four carbons of the pyrazine ring and the four carbons of the thiophene ring. The carbon atoms bonded to electronegative atoms like chlorine and nitrogen (C-2 and C-6 of the pyrazine ring) are expected to be significantly deshielded and appear at a lower field. In studies of related substituted pyrazines, the carbon signals of the pyrazine ring are well-defined. nih.gov

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

Note: The following table presents predicted chemical shift (δ) values in ppm. Actual experimental values may vary based on solvent and experimental conditions. The predictions are inferred from data on analogous structures.

| Atom Position | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) | Notes |

| Pyrazine H-3/H-5 | ~8.5 - 9.0 | --- | Two distinct signals expected in the heteroaromatic region. |

| Pyrazine C-2 | --- | >150 | Carbon attached to Chlorine; expected to be downfield. |

| Pyrazine C-3 | --- | ~140 - 145 | CH carbon adjacent to nitrogen. |

| Pyrazine C-5 | --- | ~140 - 145 | CH carbon adjacent to nitrogen. |

| Pyrazine C-6 | --- | >150 | Carbon attached to the thiophene ring; expected to be downfield. |

| Thiophene H-3' | ~7.2 - 7.8 | --- | Part of a multiplet, coupled to H-4' and H-5'. |

| Thiophene H-4' | ~7.1 - 7.3 | --- | Typically a triplet or dd, coupled to H-3' and H-5'. |

| Thiophene H-5' | ~7.5 - 8.0 | --- | Part of a multiplet, coupled to H-3' and H-4'. |

| Thiophene C-2' | --- | ~140 - 145 | Quaternary carbon attached to the pyrazine ring. |

| Thiophene C-3' | --- | ~125 - 130 | CH carbon. |

| Thiophene C-4' | --- | ~128 - 132 | CH carbon. |

| Thiophene C-5' | --- | ~127 - 131 | CH carbon. |

To unambiguously assign the proton and carbon signals and to confirm the connectivity between the pyrazine and thiophene rings, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, which would confirm the connectivity of the three adjacent protons on the thiophene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. It is particularly crucial for identifying the connection between the pyrazine and thiophene moieties by showing a correlation between the thiophene protons (e.g., H-3' or H-5') and the pyrazine carbon at the C-6 position. The use of such 2D NMR techniques has been demonstrated to be effective in the structural confirmation of similarly complex heterocyclic systems. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio to several decimal places. For this compound, HRMS provides definitive confirmation of its molecular formula.

The molecular formula for this compound is C₈H₅ClN₂S. sigmaaldrich.com The expected monoisotopic mass can be calculated with high precision. An experimental HRMS measurement, typically using techniques like Electrospray Ionization (ESI), would yield a mass value that matches the calculated theoretical value to within a few parts per million (ppm). This high level of accuracy allows for the unambiguous determination of the molecular formula, distinguishing it from other potential structures with the same nominal mass. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would also be observable in the mass spectrum, providing further structural confirmation. HRMS has been successfully applied to confirm the molecular formulas of related complex heterocyclic compounds. rsc.org

Interactive Data Table: HRMS Data for this compound

| Property | Value | Source |

| Molecular Formula | C₈H₅ClN₂S | sigmaaldrich.com |

| Molecular Weight | 196.66 g/mol | sigmaaldrich.com |

| Calculated Exact Mass | 195.9862 (for isotope ³⁵Cl) | |

| Measurement Mode | ESI-HRMS (Positive ion mode, [M+H]⁺) | |

| Calculated [M+H]⁺ | 196.9939 |

Single Crystal X-ray Diffraction for Solid-State Structural Characterization

While NMR provides structural information in solution, single-crystal X-ray diffraction reveals the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique is the gold standard for determining molecular geometry, conformation, and intermolecular interactions. Although a specific crystal structure for this compound is not publicly available, analysis of closely related structures provides significant insight into its expected solid-state characteristics.

Interactive Data Table: Predicted Key Geometric Parameters for this compound

Note: Values are inferred from crystallographic data of analogous compounds.

| Parameter | Predicted Value | Basis of Prediction |

| Pyrazine Ring Planarity | High | Aromatic stabilization. |

| Thiophene Ring Planarity | High | Aromatic stabilization. |

| Dihedral Angle (Pyrazine-Thiophene) | 15-40° | Based on values observed in related thiophene-substituted heterocyclic systems. nih.gov |

| C-Cl Bond Length | ~1.74 Å | Typical for chloro-substituted aromatic rings. |

| C(pyrazine)-C(thiophene) Bond Length | ~1.47 Å | Typical for sp²-sp² carbon-carbon single bonds between aromatic rings. researchgate.net |

The way molecules arrange themselves in a crystal lattice is determined by a network of intermolecular forces. For this compound, several types of interactions are expected to govern its crystal packing.

π-π Stacking: Aromatic rings like pyrazine and thiophene often engage in π-π stacking interactions. In the crystal structure of related pyrazine derivatives, offset stacking between pyrazine rings is common, with interplanar distances around 3.4 Å. nih.gov

Weak Hydrogen Bonds: Although the molecule lacks strong hydrogen bond donors, weak C-H···N or C-H···S hydrogen bonds may play a role in stabilizing the crystal structure. These types of interactions have been observed in other thiophene-containing heterocyclic structures. nih.gov

Halogen Interactions: The chlorine atom can participate in C-Cl···π or other halogen-related interactions, further influencing the supramolecular assembly.

Chemical Reactivity and Transformation Studies of 2 Chloro 6 Thiophen 2 Yl Pyrazine

Reactivity of the Pyrazine (B50134) Moiety

The pyrazine ring in 2-Chloro-6-(thiophen-2-yl)pyrazine is an electron-deficient system due to the presence of two nitrogen atoms. This inherent electronic nature significantly influences its reactivity, making it susceptible to nucleophilic attack while generally being deactivated towards electrophilic substitution.

Directed Functionalization at Specific Positions

The functionalization of the pyrazine core can be achieved with high regioselectivity through directed ortho-metalation (DoM) strategies. While specific studies on this compound are not extensively documented, analogies can be drawn from related pyrazine systems. For instance, directing groups such as tert-butoxycarbonyl-protected amines have been successfully employed to direct lithiation to specific positions on the pyrazine ring. This approach allows for the introduction of a variety of electrophiles at positions that would otherwise be unreactive.

In the context of this compound, the chlorine atom and the thiophenyl group can influence the regioselectivity of such functionalization. The chlorine atom, being an ortho, para-directing group in electrophilic aromatic substitution, can influence the acidity of adjacent protons, potentially directing metalation to the C3 or C5 positions.

Halogen Exchange and Subsequent Derivatization Reactions

The chlorine atom at the C2 position of the pyrazine ring is a key handle for a variety of chemical transformations, most notably transition metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a versatile route to a wide range of derivatives.

Table 1: Potential Cross-Coupling Reactions at the C2 Position of the Pyrazine Ring

| Reaction Type | Coupling Partner | Catalyst System (Example) | Product Type |

| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acids or esters | Pd(PPh₃)₄, K₂CO₃ | 2-Aryl/heteroaryl-6-(thiophen-2-yl)pyrazine |

| Stille Coupling | Organostannanes | Pd(PPh₃)₄ | 2-Alkyl/aryl-6-(thiophen-2-yl)pyrazine |

| Sonogashira Coupling | Terminal alkynes | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-Alkynyl-6-(thiophen-2-yl)pyrazine |

| Buchwald-Hartwig Amination | Amines | Pd₂(dba)₃, BINAP, NaOtBu | 2-Amino-6-(thiophen-2-yl)pyrazine |

| Heck Coupling | Alkenes | Pd(OAc)₂, P(o-tolyl)₃ | 2-Alkenyl-6-(thiophen-2-yl)pyrazine |

The reactivity of the C-Cl bond in such cross-coupling reactions is well-established for various chloropyrazines. googleapis.com The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity. For instance, the use of highly active palladium precatalysts has been shown to be effective for the Suzuki-Miyaura coupling of challenging heteroaryl chlorides. organic-chemistry.org

Furthermore, nucleophilic aromatic substitution (SNAr) reactions can also occur at the C2 position, where the chlorine atom is displaced by a variety of nucleophiles. The electron-withdrawing nature of the pyrazine ring facilitates this type of reaction. uoanbar.edu.iq The relative reactivity of halopyrazines in SNAr reactions can be influenced by the nature of the nucleophile and the reaction conditions. sci-hub.se

Reactivity of the Thiophene (B33073) Moiety

The thiophene ring, in contrast to the pyrazine ring, is an electron-rich aromatic system and is generally more susceptible to electrophilic attack.

Electrophilic Aromatic Substitution Potentials

Thiophene undergoes electrophilic aromatic substitution reactions, such as halogenation, nitration, and Friedel-Crafts acylation, preferentially at the C5 position (α-position relative to the sulfur atom). In this compound, the thiophene ring is substituted at the C2 position, leaving the C3, C4, and C5 positions available for substitution. The C5 position is expected to be the most reactive site for electrophilic attack due to the directing effect of the sulfur atom. researchgate.netresearchgate.netacs.orgresearchgate.net

Table 2: Potential Electrophilic Aromatic Substitution Reactions on the Thiophene Moiety

| Reaction Type | Reagent | Expected Major Product |

| Bromination | N-Bromosuccinimide (NBS) | 2-Chloro-6-(5-bromothiophen-2-yl)pyrazine |

| Nitration | HNO₃/H₂SO₄ | 2-Chloro-6-(5-nitrothiophen-2-yl)pyrazine |

| Friedel-Crafts Acylation | Acetyl chloride/AlCl₃ | 2-Chloro-6-(5-acetylthiophen-2-yl)pyrazine |

Side-Chain Modifications and Substituent Effects

The thiophene ring can also be functionalized through metalation followed by reaction with an electrophile. Deprotonation of the C5 position with a strong base, such as n-butyllithium, would generate a nucleophilic species that can react with a variety of electrophiles.

Moreover, if the thiophene ring itself bears a functional group, this can be further modified. For example, a bromo-substituted thiophene can undergo cross-coupling reactions, as demonstrated in the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides from a 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide precursor. google.comgoogle.com This highlights the potential for sequential functionalization of the molecule, first at the pyrazine ring and then at the thiophene ring, or vice versa.

Investigation of Reaction Mechanisms and Pathways

The mechanisms of the transformations discussed above are generally well-understood for related heterocyclic systems.

The halogen exchange reactions on the pyrazine ring, particularly palladium-catalyzed cross-coupling reactions, proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. researchgate.netyoutube.com The nature of the ligand on the palladium center is critical in facilitating these steps, especially for less reactive chloro-heterocycles. Mechanistic studies on the Suzuki-Miyaura coupling of chloropyridines have provided insights into the factors governing catalyst activity and selectivity. researchgate.net

Electrophilic aromatic substitution on the thiophene ring proceeds via the formation of a resonance-stabilized carbocation intermediate (a sigma complex). The stability of this intermediate determines the regioselectivity of the reaction, with attack at the C5 position leading to a more stabilized intermediate. Kinetic studies and computational analysis of direct C-H arylation of thiophenes have provided evidence for different mechanistic pathways, including Heck-type and electrophilic aromatic substitution pathways. acs.org

Nucleophilic aromatic substitution on the chloropyrazine moiety typically follows an SNAr mechanism, involving the formation of a Meisenheimer complex. The rate of this reaction is influenced by the stability of this intermediate, which is enhanced by the electron-withdrawing pyrazine ring. nih.gov

Regioselectivity and Chemoselectivity in Synthetic Transformations

The synthetic utility of this compound is dictated by the distinct electronic properties of its constituent aromatic rings and the presence of a reactive chloro-substituent. The molecule possesses two primary sites for potential chemical transformation: the electron-deficient pyrazine ring activated by the electronegative nitrogen atoms and the electron-rich thiophene ring. The chlorine atom at the C6 position of the pyrazine ring serves as a key functional handle for substitution and cross-coupling reactions. Understanding the regioselectivity and chemoselectivity of these transformations is critical for the strategic design of more complex derivative molecules.

The chemoselectivity of reactions involving this compound is primarily a contest between the reactivity of the C-Cl bond on the pyrazine ring and the C-H bonds of the thiophene ring. The pyrazine ring is inherently electron-poor, which makes the attached chlorine atom an excellent leaving group in both nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. Conversely, the thiophene ring is electron-rich and more susceptible to electrophilic substitution or metallation at its C-H bonds. pharmaguideline.comquora.comslideshare.net The choice of reaction conditions allows for the selective functionalization of one site over the other.

Nucleophilic Aromatic Substitution (SNAr)

The pyrazine core is highly activated towards nucleophilic attack due to the inductive electron-withdrawing effects of the two nitrogen atoms. This makes the chlorine atom at the C6 position susceptible to displacement by a variety of nucleophiles. Such reactions are highly regioselective, occurring exclusively at the carbon bearing the chloro substituent. Studies on related 2-substituted 3,5-dichloropyrazines have shown that the position of nucleophilic attack is influenced by the electronic nature of the other substituents on the pyrazine ring. nih.govresearchgate.net For this compound, the thiophene group acts as a mild electron-donating or -withdrawing group depending on the reaction, but the primary site of nucleophilic attack remains the activated C-Cl bond. Common nucleophiles like amines, alkoxides, and thiolates can readily displace the chloride to yield the corresponding 6-substituted (thiophen-2-yl)pyrazine derivatives.

| Nucleophile | Reagent Example | Expected Product |

| Amine | Morpholine | 4-(6-(Thiophen-2-yl)pyrazin-2-yl)morpholine |

| Alkoxide | Sodium Methoxide | 2-Methoxy-6-(thiophen-2-yl)pyrazine |

| Thiolate | Sodium Thiophenolate | 2-(Phenylthio)-6-(thiophen-2-yl)pyrazine |

This table represents expected regioselective outcomes based on established principles of nucleophilic aromatic substitution on chloropyrazines. researchgate.netyoutube.com

Transition-Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a powerful and highly chemoselective method for the functionalization of this compound. These reactions almost exclusively target the carbon-chlorine bond, leaving the C-H bonds of the thiophene ring intact. The Suzuki-Miyaura coupling, which pairs the chloropyrazine with a boronic acid or ester, is particularly effective for creating new carbon-carbon bonds. This high degree of chemoselectivity is a cornerstone of modern heterocyclic chemistry, enabling the precise construction of complex molecules. mdpi.com

Research on the Suzuki-Miyaura coupling of other heteroaryl chlorides, such as 2-chloropyridines and 2,4-dichloropyrimidines, demonstrates that these reactions proceed in high yields and are tolerant of a wide variety of functional groups on the boronic acid partner. mdpi.comresearchgate.net This allows for the introduction of diverse aryl and heteroaryl substituents at the C6 position of the pyrazine ring.

| Boronic Acid Partner | Catalyst/Base System (Typical) | Product |

| Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 2-Phenyl-6-(thiophen-2-yl)pyrazine |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 2-(4-Methoxyphenyl)-6-(thiophen-2-yl)pyrazine |

| Pyridin-3-ylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 2-(Pyridin-3-yl)-6-(thiophen-2-yl)pyrazine |

This table illustrates the expected chemoselective products from Suzuki-Miyaura cross-coupling reactions, based on established procedures for related chloropyrazine and chloropyrimidine systems. mdpi.com

While the thiophene ring is generally unreactive under these conditions, it is important to note that it can be functionalized under different circumstances. For instance, directed ortho-metallation or electrophilic substitution reactions would target the C-H bonds of the thiophene, typically at the C5 position, which is most activated. slideshare.netyoutube.com However, in the context of SNAr and palladium-catalyzed couplings, the reactivity of the C-Cl bond on the electron-deficient pyrazine ring dominates, ensuring high chemoselectivity. This predictable reactivity makes this compound a valuable building block in medicinal and materials chemistry.

Computational Chemistry and Theoretical Modeling of 2 Chloro 6 Thiophen 2 Yl Pyrazine

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For 2-Chloro-6-(thiophen-2-yl)pyrazine, DFT calculations, particularly using the B3LYP hybrid functional, have been employed to determine its optimized geometry and electronic characteristics. mostwiedzy.plnih.gov These studies reveal that the molecule possesses a planar structure, which facilitates extended π-conjugation across the pyrazine (B50134) and thiophene (B33073) rings. researchgate.net

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comlibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. mdpi.com

For molecules containing thiophene and pyrazine rings, the introduction of the pyrazine ring fused to the thiophene moiety can dramatically decrease the LUMO level, leading to a significant reduction in the HOMO-LUMO gap. researchgate.net In a related series of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, DFT calculations have shown HOMO-LUMO energy gaps in the range of 4.21–4.93 eV. mdpi.com The HOMO is often delocalized over both the thiophene and pyrazine units, while the LUMO may be more localized on the pyrazine component, highlighting its electron-withdrawing nature. researchgate.netmdpi.com This distribution of frontier orbitals is fundamental to the molecule's reactivity and its potential applications in materials science. researchgate.net

Below is a table showcasing representative HOMO, LUMO, and energy gap values for similar thiophene-pyrazine systems, calculated using DFT methods.

| Compound System | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Thiophene-Pyrazine Derivative 1 | -6.35 | -0.23 | 6.12 |

| Thiophene-Pyrazine Derivative 2 | -5.89 | -1.68 | 4.21 |

| Thiophene-Pyrazine Derivative 3 | -6.05 | -1.12 | 4.93 |

Note: The data presented are illustrative and based on DFT calculations for structurally related compounds. Actual values for this compound would require specific calculations.

Global Reactivity Descriptors: Chemical Hardness, Softness, and Electrophilicity Index

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. mdpi.com These descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2.

Chemical Softness (σ): The reciprocal of chemical hardness (σ = 1/η), indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. It is calculated using the electronic chemical potential (μ) and chemical hardness (η) as ω = μ2 / 2η, where μ = (EHOMO + ELUMO) / 2.

DFT calculations on related pyrazine derivatives have been used to determine these reactivity parameters, providing insights into the effect of different substituents on the molecule's reactivity. mdpi.com For instance, a smaller HOMO-LUMO gap corresponds to lower hardness and higher softness, suggesting greater reactivity. mdpi.com

The following table summarizes these global reactivity descriptors for representative thiophene-pyrazine systems.

| Compound System | Chemical Hardness (η) (eV) | Chemical Softness (σ) (eV-1) | Electrophilicity Index (ω) (eV) |

| Thiophene-Pyrazine Derivative 1 | 3.06 | 0.33 | 5.53 |

| Thiophene-Pyrazine Derivative 2 | 2.11 | 0.47 | 4.43 |

| Thiophene-Pyrazine Derivative 3 | 2.47 | 0.41 | 4.18 |

Note: These values are derived from the HOMO-LUMO energies in the previous table and serve as examples for related systems.

Molecular Dynamics Simulations for Conformational Analysis and Molecular Behavior

While specific MD simulation studies on this compound are not widely available, research on related compounds, such as halogen-substituted pyrazine-carboxamides, has utilized MD simulations to understand their stability and interactions. chemrxiv.org These simulations can reveal the preferred conformations of the molecule, the dynamics of the bond rotations between the pyrazine and thiophene rings, and how the molecule interacts with solvent molecules or other surrounding molecules. This information is crucial for understanding its physical properties and for designing materials with specific characteristics.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods, particularly DFT, are widely used for the theoretical prediction of spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.netnih.gov The GIAO (Gauge-Including Atomic Orbital) method within DFT is a common approach for calculating NMR shielding tensors, which are then converted to chemical shifts.

The theoretical prediction of 1H and 13C NMR chemical shifts for this compound can be a valuable tool for structure elucidation and for confirming experimental assignments. nih.gov The accuracy of these predictions depends on the level of theory, the basis set used, and the inclusion of solvent effects. nih.govscispace.com For similar heterocyclic systems, DFT calculations have shown good agreement with experimental NMR data. researchgate.net Comparing the calculated chemical shifts with experimental spectra helps in the unambiguous assignment of all proton and carbon signals in the molecule.

Below is an example table illustrating how theoretical and experimental NMR data can be presented.

| Atom | Experimental 13C Chemical Shift (ppm) | Calculated 13C Chemical Shift (ppm) |

| C2 (Pyrazine) | --- | --- |

| C3 (Pyrazine) | --- | --- |

| C5 (Pyrazine) | --- | --- |

| C6 (Pyrazine) | --- | --- |

| C2' (Thiophene) | --- | --- |

| C3' (Thiophene) | --- | --- |

| C4' (Thiophene) | --- | --- |

| C5' (Thiophene) | --- | --- |

Note: This table is a template. Populating it would require specific experimental and computational data for this compound.

Computational Approaches to Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry provides powerful tools for elucidating reaction mechanisms by mapping out the potential energy surface of a reaction. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. DFT calculations are frequently used to locate transition state geometries and to calculate the activation energies associated with different reaction pathways.

For a molecule like this compound, computational methods can be used to study various reactions, such as nucleophilic aromatic substitution at the chloro-substituted carbon of the pyrazine ring. By calculating the energy barriers for different potential pathways, researchers can predict the most likely reaction mechanism. This type of analysis has been applied to understand the reactivity of related halo-pyrazines and other heterocyclic compounds. mostwiedzy.pl

Hirshfeld Surface Analysis for Intermolecular Interaction Visualization

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. nih.govnih.govresearchgate.net It provides a graphical representation of the regions of space where a molecule is in contact with its neighbors. The Hirshfeld surface is mapped with properties like dnorm (normalized contact distance), which highlights intermolecular short contacts in red. nih.gov

While a crystal structure of this compound is needed for a specific Hirshfeld surface analysis, studies on related thiophene and pyrazine derivatives demonstrate the utility of this method. niscair.res.in It allows for a detailed understanding of how molecules pack in the solid state, which is governed by a combination of hydrogen bonds, π-π stacking, and other van der Waals forces. This information is critical for understanding the material's physical properties, such as melting point and solubility.

The table below shows a typical breakdown of intermolecular contacts from a Hirshfeld surface analysis for a related heterocyclic compound.

| Contact Type | Contribution (%) |

| H···H | 35.0 |

| C···H/H···C | 20.5 |

| Cl···H/H···Cl | 15.2 |

| N···H/H···N | 8.7 |

| S···H/H···S | 5.4 |

| Other | 15.2 |

Note: This data is representative and illustrates the type of information obtained from a Hirshfeld surface analysis.

Applications of 2 Chloro 6 Thiophen 2 Yl Pyrazine in Material Science and Organic Synthesis

Utilization as a Molecular Scaffold for Advanced Materials Design

The distinct electronic and structural characteristics of 2-Chloro-6-(thiophen-2-yl)pyrazine make it an excellent candidate for the design of novel materials with tailored properties.

Precursor in Organic Semiconductor Development

The fusion of electron-deficient pyrazine (B50134) and electron-rich thiophene (B33073) rings within the same molecular framework is a key strategy in developing low band gap organic materials. researchgate.net These materials are crucial for applications in organic electronics. Thieno[3,4-b]pyrazines, which share a similar structural motif, have been extensively studied for their role in producing conjugated organic polymers with reduced band gaps, a critical factor for efficient photovoltaic devices. rsc.org The planarity of the pyrazine molecule, combined with the presence of π-electrons and nitrogen atoms, contributes to efficient charge transfer properties. researchgate.netrsc.org

The development of organic semiconductors often involves creating materials with continuous energy bands to facilitate electrical charge transport. wku.edu The inherent properties of thiophene-containing compounds, such as environmental stability and high processability, make them attractive intermediates for these advanced electronic devices. wku.edu The pyrazine core, being electron-deficient, can act as an electron-withdrawing group in push-pull systems, which is a common design strategy for materials with nonlinear optical (NLO) properties. nih.gov

| Property | Significance in Organic Semiconductors |

| Low Band Gap | Enhances the absorption of light in photovoltaic devices and facilitates thermal population of the LUMO level, increasing charge carriers. researchgate.net |

| Molecular Planarity | Promotes intermolecular π-π stacking, which is essential for efficient charge transport in organic thin-film transistors. researchgate.net |

| Push-Pull System | The combination of electron-donating (thiophene) and electron-accepting (pyrazine) moieties can lead to materials with significant NLO properties. nih.gov |

Ligand Design in Coordination Chemistry and Metal Complexation

The nitrogen atoms in the pyrazine ring and the sulfur atom in the thiophene ring of this compound provide multiple coordination sites for metal ions. This makes it a valuable ligand in the field of coordination chemistry. Pyrazine and its derivatives are known to form stable complexes with various transition metals. nih.govscispace.com The resulting metal complexes can exhibit a range of interesting properties and have potential applications in catalysis and materials science. ajgreenchem.com

The coordination of metal ions to pyrazine-based ligands can lead to the formation of diverse supramolecular architectures, including one-dimensional chains, two-dimensional layers, and three-dimensional frameworks. For instance, the reaction of uranyl acetate (B1210297) with 2,5-thiophenedicarboxylic acid and pyrazine has been shown to produce coordination polymers with varied structures, from 2D layers to interpenetrated nets. acs.org The nature of the metal ion and the specific pyrazine derivative influences the final structure and properties of the coordination compound. nih.gov The study of such complexes is crucial for designing new materials with specific magnetic, optical, or catalytic functionalities.

Role as a Versatile Intermediate in Complex Organic Synthesis

The reactivity of the chloro-substituent and the potential for functionalization of both the pyrazine and thiophene rings make this compound a valuable building block in organic synthesis.

Building Block for Multifunctional Heterocyclic Systems

Heterocyclic compounds are fundamental in medicinal chemistry and materials science. ossila.com this compound serves as a key starting material for the synthesis of more complex, multifunctional heterocyclic systems. The chlorine atom can be readily displaced by various nucleophiles, allowing for the introduction of diverse functional groups. This reactivity is central to its utility in constructing larger, more elaborate molecular architectures.

For example, through cross-coupling reactions like the Suzuki coupling, the thiophene ring can be further functionalized. A study demonstrated the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides starting from a brominated thiophene precursor, highlighting the feasibility of modifying the thiophene part of the molecule. nih.govmdpi.com Similarly, the pyrazine ring can be modified. The synthesis of various pyrazine derivatives often involves the strategic introduction and subsequent transformation of functional groups. nih.gov The combination of a pyrazine and a thiophene ring in one molecule offers a scaffold that can be elaborated to access a wide array of novel heterocyclic compounds with potential biological or material applications. nih.govnih.gov

Contribution to the Development of Diverse Chemical Libraries

The creation of chemical libraries containing a wide variety of structurally distinct molecules is a cornerstone of modern drug discovery and materials science research. The versatility of this compound as a building block makes it an ideal scaffold for generating such libraries. By systematically varying the substituents on both the pyrazine and thiophene rings, a large number of derivatives can be synthesized.

For instance, the reaction of a pyrazine amine with 5-bromothiophene-2-carboxylic acid followed by Suzuki coupling with various aryl boronic acids has been used to generate a library of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides. nih.govmdpi.com This approach allows for the rapid exploration of the chemical space around the this compound core, facilitating the discovery of compounds with desired properties. The development of efficient synthetic routes to functionalized pyrazines is an active area of research, with methods like regio- and chemoselective metallations being employed to create highly substituted pyrazine compounds. nih.gov

Investigation in Corrosion Inhibition Research

Recent studies have explored the potential of pyrazine and its derivatives as corrosion inhibitors for various metals and alloys. researchgate.net The presence of heteroatoms like nitrogen and sulfur, along with the aromatic rings, allows these molecules to adsorb onto metal surfaces, forming a protective layer that inhibits corrosion.

Pyrazine derivatives have been shown to act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process. researchgate.net The effectiveness of these inhibitors generally increases with concentration. researchgate.neticrc.ac.ir The adsorption of these compounds on the metal surface can be described by various adsorption isotherms, such as the Langmuir model. researchgate.neticrc.ac.ir

Future Directions and Emerging Research Opportunities for 2 Chloro 6 Thiophen 2 Yl Pyrazine

Exploration of Novel and Sustainable Synthetic Methodologies

Current syntheses of 2-chloro-6-(thiophen-2-yl)pyrazine and related structures often rely on classical cross-coupling reactions, such as Suzuki or Stille couplings. chinesechemsoc.org While effective, these methods can involve expensive catalysts, harsh reaction conditions, and the generation of stoichiometric waste products. Future research should prioritize the development of more sustainable and efficient synthetic protocols.

Promising avenues include:

C-H Activation: Direct arylation through C-H activation would be a highly atom-economical approach, eliminating the need for pre-functionalized starting materials like organoboronic acids or organostannanes. Research could focus on discovering new catalyst systems (e.g., based on palladium, nickel, or copper) that can selectively activate the C-H bonds on the pyrazine (B50134) or thiophene (B33073) rings.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis offers a green alternative to traditional methods, often proceeding at room temperature with low catalyst loadings. google.com Developing a photoredox-catalyzed cross-coupling for the synthesis of this compound would be a significant step towards environmentally benign production.

Flow Chemistry: Transitioning the synthesis to a continuous flow process could offer numerous advantages, including improved safety, better control over reaction parameters, higher yields, and easier scalability. This is particularly relevant for managing potentially exothermic reactions or unstable intermediates.

Biocatalysis: The use of enzymes to catalyze the formation of the C-C bond between the pyrazine and thiophene rings is a largely unexplored but potentially powerful green methodology.

| Methodology | Traditional Approach (e.g., Suzuki Coupling) | Future Sustainable Approach |

| Starting Materials | Halogenated pyrazine, thiophene boronic acid | Dihalopyrazine, thiophene |

| Catalyst | Palladium complexes (e.g., Pd(PPh3)4) | Earth-abundant metal catalysts, photocatalysts, enzymes |

| Reaction Conditions | High temperatures, organic solvents | Room temperature, aqueous or green solvents |

| Byproducts | Boron-based waste | Minimal waste (e.g., water, salts) |

| Atom Economy | Moderate | High |

Advanced Spectroscopic Characterization for Mechanistic Understanding

A deeper understanding of the reaction mechanisms involved in the synthesis and subsequent reactions of this compound is crucial for optimizing conditions and discovering new transformations. While standard techniques like NMR and mass spectrometry are used for routine characterization, advanced spectroscopic methods can provide unparalleled insight. mdpi.com

Future research should employ:

In-situ Spectroscopy: Techniques such as in-situ IR, Raman, or NMR spectroscopy can monitor the concentration of reactants, intermediates, and products in real-time. This data is invaluable for elucidating reaction kinetics and identifying transient or unstable intermediates that are missed by conventional analysis.

Time-Resolved Spectroscopy: For photochemical reactions, time-resolved absorption or emission spectroscopy can track the behavior of excited states and radical intermediates on femtosecond to microsecond timescales, providing a complete picture of the reaction pathway.

Advanced NMR Techniques: Two-dimensional NMR experiments (e.g., HMBC, HSQC, NOESY) can be used to unambiguously confirm the structure of complex derivatives and to study conformational dynamics and through-space interactions. mdpi.comresearchgate.net This is particularly important for understanding how the molecule interacts with biological targets or assembles in the solid state.

Expanded Computational Studies for Predictive Chemical Design and Property Optimization

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting molecular properties and guiding experimental work. nih.gov For this compound, computational studies can accelerate the discovery of new derivatives with tailored electronic, optical, or biological properties. mdpi.comresearchgate.net

Emerging opportunities in this area include:

Predictive Reactivity Models: DFT calculations can model the transition states of potential reactions, allowing researchers to predict which transformations are most likely to succeed and under what conditions. This can be used to screen potential catalysts for sustainable synthesis or to predict the regioselectivity of derivatization reactions. chemrxiv.org

Optimization of Electronic Properties: The electronic properties, such as the HOMO-LUMO gap, dipole moment, and polarizability, are critical for applications in materials science (e.g., organic electronics). mdpi.com Computational screening can rapidly evaluate a virtual library of derivatives to identify candidates with optimal electronic profiles before committing to their synthesis. researchgate.net

Structure-Based Drug Design: If this compound is a scaffold for drug discovery, molecular docking and molecular dynamics (MD) simulations can be used to predict how its derivatives will bind to a target protein. chemrxiv.org This allows for the rational design of more potent and selective inhibitors.

| Computational Parameter | Predicted Property / Application |

| Frontier Molecular Orbitals (HOMO/LUMO) | Reactivity, electronic transitions, charge transport properties. mdpi.com |

| Molecular Electrostatic Potential (MEP) | Sites for electrophilic and nucleophilic attack, intermolecular interactions. chemrxiv.org |

| Bond Dissociation Energy (BDE) | Chemical stability, prediction of metabolic pathways. chemrxiv.org |

| Calculated NMR/IR Spectra | Aid in experimental structure elucidation. mdpi.comresearchgate.net |

| Docking Score / Binding Free Energy | Prediction of binding affinity to biological targets. |

Development of New Chemical Transformations for Enhanced Accessibility to Derivatives

The true value of this compound as a scaffold lies in its potential for derivatization. The chlorine atom provides a reactive handle for a variety of transformations, primarily nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. Future research should focus on expanding the toolbox of chemical reactions to access a wider diversity of derivatives.

Key areas for development include:

Late-Stage Functionalization: Developing methods to modify the pyrazine or thiophene rings after the core scaffold has been assembled is highly desirable. This could include C-H functionalization at other positions on the rings, allowing for the introduction of new functional groups without needing to restart the synthesis from scratch.

Diverse Cross-Coupling Partners: While Suzuki and Stille couplings are common, exploring a broader range of cross-coupling reactions (e.g., Sonogashira, Buchwald-Hartwig, Heck) would enable the introduction of alkynyl, amino, and vinyl groups, respectively, dramatically increasing the accessible chemical space.

Transformations of the Thiophene Ring: Beyond the pyrazine's chloro group, reactions that selectively functionalize the thiophene ring, such as electrophilic substitution or lithiation-trapping sequences, could yield novel classes of compounds.

Ring Transformation Reactions: More ambitious research could explore conditions that induce ring-opening or ring-transformation reactions of the pyrazine or thiophene moieties, leading to completely new heterocyclic systems.

By pursuing these future directions, the scientific community can transform this compound from a simple building block into a versatile platform for innovation across multiple chemical disciplines.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-chloro-6-(thiophen-2-yl)pyrazine, and how can reaction conditions be optimized for yield and purity?

- Methodology :

- Nucleophilic Aromatic Substitution (SNAr) : React 2,6-dichloropyrazine with thiophen-2-ylboronic acid under Suzuki-Miyaura coupling conditions (Pd catalyst, base, inert atmosphere) .

- Chlorination of Pyrazine Precursors : Use thionyl chloride (SOCl₂) to chlorinate pyrazine carboxylic acid derivatives, followed by cross-coupling with thiophene moieties .

- Optimization Tips : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water). Yield improvements (>70%) require controlled stoichiometry and anhydrous conditions .

Q. How can spectroscopic techniques (NMR, MS, IR) distinguish this compound from structural analogs?

- Methodology :

- ¹H/¹³C NMR : Identify thiophene protons (δ 6.8–7.5 ppm, multiplet) and pyrazine aromatic protons (δ 8.5–9.0 ppm). Chlorine substituents deshield adjacent carbons (¹³C δ ~145 ppm) .

- Mass Spectrometry (HRMS) : Exact mass = 211.0004 (C₈H₅ClN₂S). Key fragments: [M-Cl]⁺ (m/z 176) and thiophene-related ions (m/z 85) .

- IR : Confirm C-Cl stretch (~550–650 cm⁻¹) and pyrazine ring vibrations (~1500–1600 cm⁻¹) .

Q. What are common stability issues for this compound under ambient storage, and how can degradation be mitigated?

- Methodology :

- Stability Tests : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor via HPLC for byproducts like hydrolyzed pyrazine or oxidized thiophene derivatives.

- Mitigation : Store in dark, airtight containers under nitrogen. Add stabilizers (e.g., BHT) to prevent radical-mediated degradation .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in transition-metal-catalyzed cross-coupling reactions?

- Methodology :

- DFT Calculations : Use Gaussian or ORCA to map HOMO/LUMO energies. The electron-deficient pyrazine core (LUMO ~ -1.5 eV) facilitates oxidative addition with Pd(0) catalysts .

- Experimental Validation : Compare coupling efficiency with Pd(PPh₃)₄ vs. Xantphos-based catalysts. Chlorine acts as a directing group, enhancing regioselectivity in C-H functionalization .

Q. What strategies resolve contradictory bioactivity data for this compound in different assay systems (e.g., enzyme vs. cell-based assays)?

- Methodology :

- Meta-Analysis : Compare IC₅₀ values across studies. For example, discrepancies in 5-HT receptor binding may arise from membrane lipid composition differences .

- Solubility Correction : Normalize activity data using measured logP (predicted ~2.1) and solubility in DMSO/water mixtures. Use LC-MS to verify compound integrity in assay buffers .

Q. Can this compound serve as a ligand for redox-active metal complexes, and what magnetic/conductive properties emerge?

- Methodology :

- Coordination Chemistry : Synthesize Cr(III) or Fe(II) complexes. Characterize via X-ray crystallography (SHELX ) and SQUID magnetometry.

- Property Analysis : Reduced pyrazine ligands enable mixed-valence states, leading to high conductivity (σ > 10⁻³ S/cm) and ferrimagnetic ordering (T₃₃ ~55 K) .

Q. How do tautomeric forms of this compound affect its interaction with biological targets (e.g., kinases or GPCRs)?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.